![molecular formula C10H26N4 B12077142 N,N'-Ethylenebis[N-metylpropane-1,3-diamine] CAS No. 999-22-4](/img/structure/B12077142.png)
N,N'-Ethylenebis[N-metylpropane-1,3-diamine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Ethylenebis[N-metylpropane-1,3-diamine] is a heterocyclic organic compound with the molecular formula C10H26N4 and a molecular weight of 202.34 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis[N-metylpropane-1,3-diamine] typically involves the reaction of ethylenediamine with N-methylpropane-1,3-diamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-Ethylenebis[N-metylpropane-1,3-diamine] follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of fixed-bed reactors and catalysts such as Raney-Nickel can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Ethylenebis[N-metylpropane-1,3-diamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing one of its amine groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
N,N’-Ethylenebis[N-metylpropane-1,3-diamine] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of N,N’-Ethylenebis[N-metylpropane-1,3-diamine] involves its ability to form stable complexes with metal ions. This chelation process is crucial in various applications, including catalysis and metal ion sequestration. The compound interacts with molecular targets such as metal ions and enzymes, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar in structure but with different functional groups.
N,N’-Ethylenebis(salicylimine): Used as a ligand in coordination chemistry.
N,N’-Ethylenebis(acetylacetoniminate): Known for its electrocatalytic activity.
Uniqueness
N,N’-Ethylenebis[N-metylpropane-1,3-diamine] is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it highly valuable in applications requiring strong chelation and coordination capabilities .
Propriétés
Numéro CAS |
999-22-4 |
|---|---|
Formule moléculaire |
C10H26N4 |
Poids moléculaire |
202.34 g/mol |
Nom IUPAC |
N'-[2-[3-aminopropyl(methyl)amino]ethyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C10H26N4/c1-13(7-3-5-11)9-10-14(2)8-4-6-12/h3-12H2,1-2H3 |
Clé InChI |
COJUXMTZOSXAOW-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN)CCN(C)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


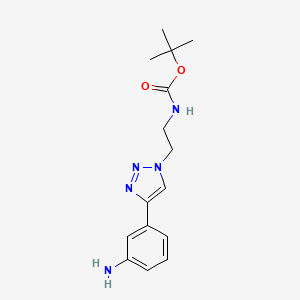

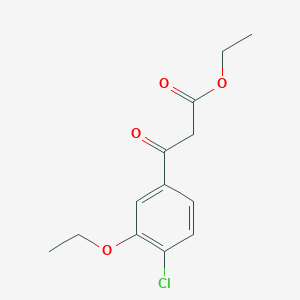
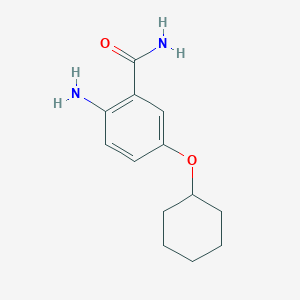


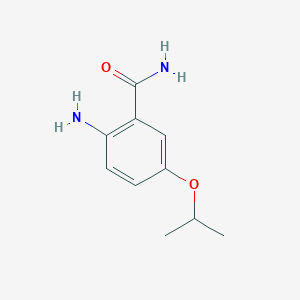
![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)
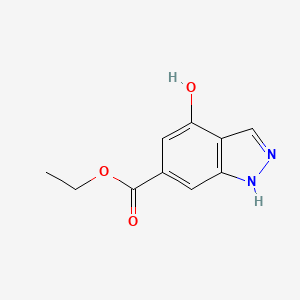


![4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)
